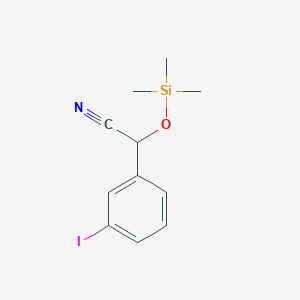
2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile is a chemical compound characterized by its unique structure, which includes an iodophenyl group and a trimethylsilyl group attached to an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile typically involves the following steps:
Iodination: The starting material, 3-iodophenol, undergoes electrophilic halogenation to introduce the iodine atom.
Protection: The hydroxyl group of 3-iodophenol is protected using a suitable protecting group, such as trimethylsilyl chloride (TMSCl), to form the trimethylsilyl ether.
Nitrile Formation: The protected 3-iodophenol is then reacted with a cyanide source, such as potassium cyanide (KCN), to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles, such as Grignard reagents, can be used for substitution reactions.
Major Products Formed:
Oxidation: Iodophenol derivatives, such as 3-iodophenol.
Reduction: Primary amines, such as 3-iodoaniline.
Substitution: Alkyl or aryl-substituted iodophenyl compounds.
Aplicaciones Científicas De Investigación
2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe in biological studies to investigate the interactions of iodophenyl groups with biological targets.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile exerts its effects involves its interaction with molecular targets and pathways. The iodophenyl group can act as a ligand, binding to specific receptors or enzymes, while the nitrile group can participate in chemical reactions that modulate biological processes.
Comparación Con Compuestos Similares
2-(3-Iodophenyl)acetic acid: This compound shares the iodophenyl group but has a different functional group (carboxylic acid) instead of the nitrile group.
3-Iodophenol: A simpler compound with the iodophenyl group and a hydroxyl group.
2-Iodophenol: Another iodophenol derivative with the iodine atom in a different position on the phenol ring.
Uniqueness: 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile is unique due to its combination of the iodophenyl group and the trimethylsilyl-protected hydroxyl group, which provides distinct chemical properties and reactivity compared to other iodophenol derivatives.
Propiedades
IUPAC Name |
2-(3-iodophenyl)-2-trimethylsilyloxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INOSi/c1-15(2,3)14-11(8-13)9-5-4-6-10(12)7-9/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINWETQORAVXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate](/img/structure/B2976635.png)

![5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2976638.png)

![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2976641.png)

![3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2976645.png)
![[(6-Chloropyrazin-2-YL)thio]acetic acid](/img/structure/B2976646.png)


![2-Chloro-3-[(2-cyclopentylpyrrolidin-1-yl)sulfonyl]-6-(trifluoromethyl)pyridine](/img/structure/B2976651.png)


